methyl 5-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
Target of Action
It is known that indole derivatives, which vu0607089-1 is a part of, play a significant role in cell biology and are used in the treatment of various disorders .
Mode of Action
Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 5-methyl-2-hydroxybenzoic acid with 3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens, nitrating agents, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Methyl 5-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate): Similar structure but with a carboxylate group instead of an amido group.
Methyl 5-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-yl)benzoate: Similar structure but with a benzoate group instead of an amido group.
Uniqueness
Methyl 5-methyl-2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate is unique due to its specific amido functional group, which can impart distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 5-methyl-2-[(3-methyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-8-9-16(15(10-12)17(22)25-3)21-19(24)20(2)11-13-6-4-5-7-14(13)18(23)26-20/h4-10H,11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSDJXPRBXJOKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.